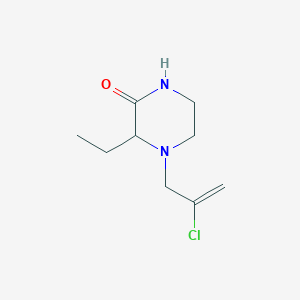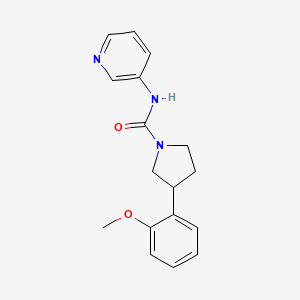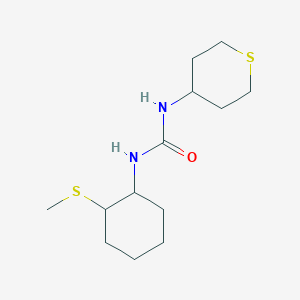
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea, also known as CBSCHU, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. CBSCHU belongs to the family of urea derivatives, which have been extensively studied for their diverse biological properties.
Aplicaciones Científicas De Investigación
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has shown promising biological activities in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to have a positive effect on bone metabolism, making it a potential candidate for the treatment of osteoporosis.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea is not yet fully understood. However, it has been suggested that 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea exerts its biological activities by modulating various signaling pathways in cells. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. It has also been reported to activate the AMPK pathway, which is involved in energy metabolism and aging.
Biochemical and Physiological Effects
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to have various biochemical and physiological effects in scientific research studies. It has been reported to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in cells. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been reported to increase bone mineral density and bone strength in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in scientific research is its high purity and stability. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea can be easily synthesized in large quantities, making it suitable for in vitro and in vivo experiments. However, one limitation of using 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy. Therefore, appropriate solvents and delivery systems need to be used to overcome this limitation.
Direcciones Futuras
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has shown promising biological activities in scientific research studies, making it a potential candidate for drug development. Future research should focus on elucidating the mechanism of action of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea and identifying its molecular targets. In addition, more studies are needed to investigate the efficacy and safety of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in animal models and clinical trials. Furthermore, the potential use of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
Métodos De Síntesis
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea can be synthesized by reacting cyclobutylamine with 2-methylsulfanyl-cyclohexyl isocyanate in the presence of a catalyst. The reaction yields 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea as a white crystalline solid with a purity of over 95%. The synthesis method has been optimized to achieve a high yield and purity of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea, making it suitable for scientific research applications.
Propiedades
IUPAC Name |
1-cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS/c1-16-11-8-3-2-7-10(11)14-12(15)13-9-5-4-6-9/h9-11H,2-8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVWTHJVGQKKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1NC(=O)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)






![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)